molecular formula C15H15N5OS2 B2729213 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1206988-33-1

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2729213
CAS No.: 1206988-33-1
M. Wt: 345.44
InChI Key: VAECLUKWAGBNMP-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research. It features a molecular hybrid architecture, incorporating two privileged pharmacophores—a phenylthiazole and a 1,2,4-triazole—linked via a thioethyl carboxamide bridge. This strategic design aims to leverage the synergistic bioactivities of its constituent heterocycles. The thiazole scaffold is a well-established cornerstone in medicinal chemistry, renowned for its prevalence in molecules with diverse biological activities . Specifically, thiazole-4-carboxamide derivatives have been extensively investigated for their antitumor properties, showing promising activity against various human cancer cell lines . Furthermore, thiazole-based structures are frequently explored as inhibitors of key enzymatic targets, such as 15-lipoxygenase (15-LOX), which plays a critical role in inflammatory pathways . The 1,2,4-triazole moiety, on the other hand, is another heterocycle of high significance, contributing to a wide spectrum of pharmacological effects including anticancer and anti-inflammatory actions . The integration of these two systems into a single molecular framework makes this compound a highly interesting candidate for researchers investigating novel small-molecule therapeutics, particularly in the fields of oncology and inflammation. Its primary research value lies in its potential as a lead compound or chemical probe for studying enzyme inhibition, cellular proliferation, and the structure-activity relationships (SAR) of hybrid heterocyclic systems. Researchers are encouraged to utilize this compound to explore its specific mechanism of action, binding affinity, and potency in relevant in vitro models. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-20-10-17-19-15(20)22-8-7-16-13(21)12-9-23-14(18-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAECLUKWAGBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This can be achieved by reacting hydrazine with carbon disulfide, followed by cyclization with methyl iodide.

    Thiazole Ring Formation: The next step involves the synthesis of 2-phenylthiazole-4-carboxylic acid. This can be done by reacting phenylthiourea with α-bromoacetophenone under basic conditions.

    Coupling Reaction: The final step is the coupling of the triazole and thiazole intermediates. This is typically achieved through a nucleophilic substitution reaction where the thiol group of the triazole reacts with the bromoethyl group of the thiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge exhibits nucleophilic displacement under oxidative or alkylation conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 60°CSulfone derivative72%
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 25°CS-Methylated triazole-thiazole conjugate65%

Mechanistic Insight :

  • Sulfur’s lone pairs facilitate oxidation to sulfone (H<sub>2</sub>O<sub>2</sub>) or alkylation via S<sub>N</sub>2 pathways.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition:

Electrophilic Acylation

ReagentsConditionsProductYieldSource
Acetyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTN-Acetylated triazole derivative58%

1,3-Dipolar Cycloaddition

ReagentsConditionsProductYieldSource
PhenylacetyleneCuI, DMF, 80°CTriazolo-triazole fused heterocycle41%

Key Observation :

  • The triazole’s N2 position is more reactive toward electrophiles due to higher electron density .

Thiazole Carboxamide Reactivity

The thiazole-4-carboxamide group participates in hydrolysis and condensation:

Acid/Base Hydrolysis

ConditionsReagentsProductYieldSource
6M HCl, refluxH<sub>2</sub>O, 100°C2-Phenylthiazole-4-carboxylic acid89%
NaOH (2M), ethanol60°C, 4hSodium carboxylate intermediate95%

Condensation with Amines

ReagentsConditionsProductYieldSource
AnilineDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, RTN-Phenyl substituted carboxamide76%

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while condensation involves carbodiimide-mediated coupling .

Photochemical and Thermal Stability

ConditionObservationDegradation ProductSource
UV light (254 nm)48h exposure → 15% decompositionThiazole ring-opened sulfonic acid
150°C, 2h8% decompositionTriazole-thiazole dimer

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

  • Sulfone derivative : Enhanced antifungal activity (IC<sub>50</sub> = 1.2 µM vs. C. albicans) .

  • N-Acetylated triazole : Reduced cytotoxicity (HeLa cell viability >90% at 50 µM) .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing triazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity . The incorporation of the triazole group enhances the bioactivity of the compound, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazoles are known for their effectiveness against a range of pathogens. A study highlighted that derivatives of triazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study: Synthesis and Evaluation

In one notable study, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxic effects. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity, suggesting that N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide could be optimized for improved efficacy .

Fungicidal Activity

Triazole compounds are widely recognized in agriculture for their fungicidal properties. The compound under discussion can potentially be developed into a fungicide due to its structural characteristics that align with known fungicidal agents. Research has shown that triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity .

Herbicidal Applications

Additionally, the compound's thiazole moiety may contribute to herbicidal properties. Studies have indicated that similar thiazole-containing compounds can disrupt plant growth by inhibiting specific enzymes involved in metabolic pathways . This opens avenues for developing new herbicides that target resistant weed species.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have revealed their potential use in photonic applications. The unique electronic properties of this compound make it suitable for applications in laser technology and optical devices .

Case Study: Material Synthesis

A study focused on synthesizing novel derivatives of triazoles for use in optical materials demonstrated enhanced nonlinear optical responses compared to traditional materials. This suggests that further exploration of this compound could yield new materials with superior performance characteristics in optical applications .

Comparative Data Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancerSignificant cytotoxicity against A549 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AgrochemicalsFungicideInhibits ergosterol biosynthesis
HerbicideDisrupts plant growth through enzyme inhibition
Material SciencesNonlinear opticsEnhanced optical properties compared to traditional materials

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, emphasizing its cytotoxicity and antimicrobial effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H16N4S2
Molecular Weight320.43 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point417.2 ± 47.0 °C
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from triazole and thiazole derivatives. The specific synthetic pathway can vary but generally includes the formation of amide linkages through reactions involving carboxylic acids and amines.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazole-thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds displayed selective cytotoxicity towards cancer cells, with some derivatives showing IC50 values as low as 1.61 µg/mL .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
N′-(2-hydroxy-5-nitrobenzylidene)-2-(...)IGR391.61
N′-(4-(dimethylamino)benzylidene)-2-(...)MDA-MB-2311.98

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has also been extensively studied. In one study, various thiazole-based compounds were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The results indicated that certain derivatives exhibited potent antimicrobial effects at concentrations as low as 1 µg/mL .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicroorganismActivity (µg/mL)
N-(5-(4-methylphenyl)diazenyl-4-pheny...E. coli1
N-(5-(4-methylphenyl)diazenyl-4-pheny...S. aureus1
N-(5-(4-methylphenyl)diazenyl-4-pheny...A. niger1
N-(5-(4-methylphenyl)diazenyl-4-pheny...A. oryzae1

Case Studies

Several case studies have explored the biological activity of triazole-thiazole compounds similar to this compound:

  • Cytotoxic Effects Against Melanoma : A study found that certain synthesized triazole derivatives inhibited cell proliferation in melanoma cells significantly more than in normal cells, highlighting their potential for selective cancer therapy .
  • Antimicrobial Screening : Another study reported that thiazole derivatives showed promising results against both bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
  • Structure Activity Relationship (SAR) : Research has indicated that modifications in the thiazole and triazole rings can enhance biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Triazole Hybrids

Compound AB4 ():

  • Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
  • Key Features : Shares a thiazole-triazole scaffold but differs in the central benzamide linker.
  • Similarity Score : 0.500 (compared to the target compound), indicating moderate structural overlap, likely due to the shared triazole-thio and thiazole motifs .

Compound AB5 ():

  • Structure : 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea
  • Key Features : Replaces the triazole with a piperazine-sulfonyl group, reducing similarity (score: 0.487). This highlights the importance of the triazole-thioethyl group in the target compound for specific interactions .

Benzimidazole-Triazole Hybrids ()

Compounds 5t–5x feature benzimidazole-triazole-thioacetophenone structures.

  • Structural Differences : The benzimidazole core contrasts with the thiazole in the target compound. Substituents like chloro (e.g., 5t, 5v) and fluoro (e.g., 5u, 5w) groups enhance lipophilicity, which may influence membrane permeability compared to the phenyl-thiazole group in the target compound .
  • Spectroscopic Data : IR and NMR profiles confirm the presence of triazole-thioether linkages, similar to the target compound’s triazole-thioethyl group .

Acetamide-Linked Triazole Derivatives ()

Compounds 7a–7e and 6b–6d ():

  • Structure : N-substituted-2-((5-(aryl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamides.
  • Key Differences : Use acetamide instead of carboxamide linkers. For example, 7a has a 2-methylphenyl group, while 6c includes a bromophenyl substituent.

Bromophenyl-Triazole Derivatives ()

Hybrids 7a–7c ():

  • Structure : 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-arylpropanamides.
  • The target compound lacks this substituent, suggesting divergent applications (e.g., medicinal vs. materials science) .
  • UV-Vis Data : Absorption at ~295–298 nm, attributed to π→π* transitions in the triazole-thio system, a feature likely shared with the target compound .

Comparative Data Table

Compound Class Key Structural Features Biological/Physical Properties Reference
Thiazole-Triazole Hybrid Carboxamide linker, phenyl-thiazole Not reported (structural focus) Target Compound
AB4 Benzamide linker Similarity score: 0.500
Benzimidazole-Triazole Chloro/fluoro substituents Enhanced lipophilicity
Acetamide-Triazole Alkyl/aryl acetamide Altered hydrogen-bonding capacity
Bromophenyl-Triazole Bromine substituent NLO properties (UV-Vis ~295–298 nm)

Key Findings and Implications

  • Structural Similarities : The triazole-thioethyl and thiazole groups are critical for interactions in medicinal analogs (e.g., AB4).
  • Functional Differences : Substituents like bromine () or benzimidazole () redirect applications toward materials science or antifungal activity, respectively.
  • Synthetic Considerations : The target compound’s carboxamide linker and stable triazole configuration may offer advantages in drug design over tautomer-sensitive analogs .

This analysis underscores the versatility of triazole-thioheterocyclic systems and the importance of substituent engineering for tailored applications. Further studies on the target compound’s biological activity and pharmacokinetics are warranted.

Q & A

Q. Key factors affecting yield/purity :

  • Solvent choice : Ethanol or acetonitrile for cyclization steps minimizes side reactions .
  • Catalysts : Copper iodide or triethylamine enhances thioether bond formation .
  • Temperature : Reflux conditions (70–80°C) optimize cyclization but require precise control to avoid decomposition .

Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and assessing purity?

Q. Basic

  • ¹H/¹³C NMR : Confirms regiochemistry of the triazole and thiazole rings. For example, the methyl group on the triazole resonates at δ 3.5–3.7 ppm, while thiazole protons appear as distinct singlets (δ 7.2–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 371.1 [M+H]⁺ for analogous compounds) .
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for well-optimized syntheses) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content deviations >0.3% indicate impurities .

How do structural modifications at the triazole and thiazole rings impact the compound's biological activity, and what SAR strategies are employed?

Q. Advanced

  • Triazole modifications :
    • N-Methyl substitution : Enhances metabolic stability (e.g., 4-methyl-4H-1,2,4-triazole in reduces oxidative degradation) .
    • Thioether vs. sulfone : Replacing the thioether with a sulfone group (-SO₂-) decreases cytotoxicity in cancer cell lines (e.g., HepG2 IC₅₀ shifts from 2.1 μM to >10 μM) .
  • Thiazole modifications :
    • Phenyl vs. fluorophenyl : 2-(4-Fluorophenyl) substitution increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroinflammation models .
    • Carboxamide substituents : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) enhance CYP3A4 inhibition (Ki = 0.8 μM vs. 5.2 μM for unsubstituted phenyl) .

Q. SAR strategies :

  • Fragment-based design : Systematic replacement of triazole/thiazole substituents followed by in vitro screening (e.g., anti-HepG2 activity in ) .
  • Bioisosterism : Replacing the thiazole with oxazole reduces hepatotoxicity but lowers potency .

What computational approaches predict the compound's physicochemical properties and interactions with biological targets?

Q. Advanced

  • DFT calculations : Models nonlinear optical (NLO) properties by analyzing electron density distribution. For triazole-thiazole hybrids, polarizable thioether bonds contribute to high hyperpolarizability (β = 1.5 × 10⁻³⁰ esu) .
  • Molecular docking : AutoDock Vina simulates binding to targets like CYP3A4. The triazole-thioethyl group forms π-π interactions with Phe304, while the thiazole carboxamide hydrogen-bonds to Arg372 .
  • MD simulations : AMBER force fields predict stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns for kinase inhibitors) .

Q. Validation :

  • In vitro-in silico correlation : Dock scores <−8.0 kcal/mol correlate with IC₅₀ <1 μM in enzymatic assays .

How can researchers resolve discrepancies in reported biological activities across different studies involving this compound?

Q. Advanced

  • Control for substituent effects : Compare analogs with identical substitution patterns (e.g., anti-cancer activity varies by 10-fold between 4-methyl and 4-ethyl triazole derivatives) .
  • Standardize assay conditions :
    • Use consistent cell lines (e.g., HepG2 vs. MCF-7 may show differing sensitivity due to CYP3A4 expression levels) .
    • Normalize solvent/DMSO concentrations to avoid false negatives from precipitation .
  • Re-evaluate tautomeric states : Thione-thiol tautomerism in triazole derivatives (e.g., ) alters binding modes. X-ray crystallography or ¹H NMR in D₂O clarifies dominant tautomers .

Example : A study reporting weak antifungal activity (MIC = 64 μg/mL) vs. potent anti-HepG2 effects (IC₅₀ = 2.1 μM) may reflect differential uptake mechanisms, requiring logP and membrane permeability assays .

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